2'-Hydroxyflavone

Vue d'ensemble

Description

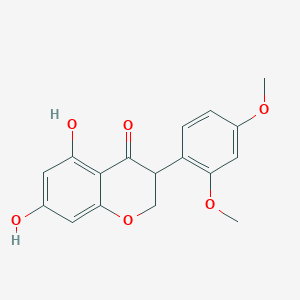

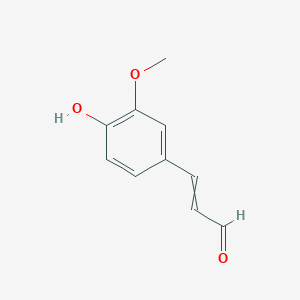

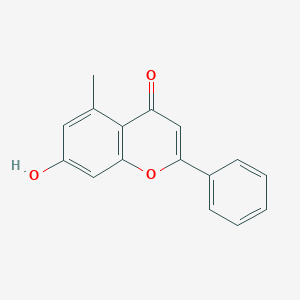

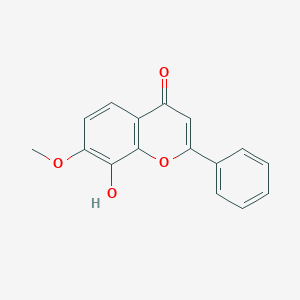

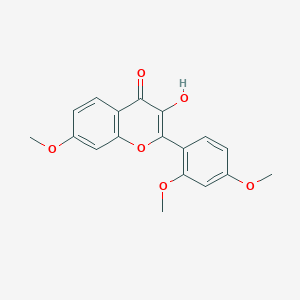

2’-Hydroxyflavone is a member of flavones, a class of flavonoids. It is a natural product found in Primula veris and Primula denticulata1. The molecular formula of 2’-Hydroxyflavone is C15H10O312.

Synthesis Analysis

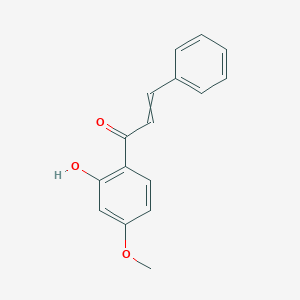

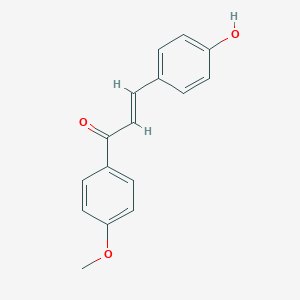

The synthesis of 2’-Hydroxyflavone involves the use of palladium (II)-catalyzed oxidative cyclization34. This process involves the dehydrogenation of 2’-hydroxydihydrochalcone to 2’-hydroxychalcone3. Another method involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones5.

Molecular Structure Analysis

The molecular structure of 2’-Hydroxyflavone consists of a bicyclic A-B unit and an appended phenyl C-ring6. The 2’-hydroxyl group on the phenyl C-ring has the capacity to engage intramolecular H-bonding interactions with the O1 atom on the B-ring of the chromone unit6.

Chemical Reactions Analysis

The 2’-hydroxyl group of flavonoid appears as a regulator of the conformational freedom between the bicyclic A-B unit and the appended phenyl C-ring, favoring the planarity of the molecule63.

Physical And Chemical Properties Analysis

2’-Hydroxyflavone has a molecular weight of 238.24 g/mol12. It has one hydrogen bond donor and three hydrogen bond acceptors12. The topological polar surface area is 46.5 Ų12.

Applications De Recherche Scientifique

Isolation and Synthesis : 2'-Hydroxyflavone has been isolated from the leaves of Daphnopsis sellowiana and characterized through spectroscopic properties. Its structure was confirmed through total synthesis, which also enabled complete 13C-NMR analysis (Blaskó, Xun, & Cordell, 1988).

Study in Photooxygenation : 3-Hydroxyflavones, closely related to 2'-Hyydroxyflavone, have been studied for their dynamics in the excited state and ground state, revealing insights into their photochemical reactions and potential as laser dyes, despite challenges in their practical application due to photochemical reactions (Studer, Brewer, Martinez, & Chou, 1989).

Solvation Mechanism : A study on the vibrational properties of 3-Hydroxyflavone in different solvents provides a basis for discussing the solvation behavior of flavonoids, which are structurally similar to 2'-Hydroxyflavone (Seitsonen, Idrissi, Protti, & Mezzetti, 2019).

Hydroxyflavone Metal Complexes : The ability of hydroxyflavones to form complexes with metal cations and their varying chelating properties are significant for improving biological properties and applicability in areas like food additives, diet supplements, and drugs (Samsonowicz, Regulska, & Kalinowska, 2017).

Applications in Reproductive Technologies : 3-Hydroxyflavone has shown potential in improving the in vitro development and quality of embryos, suggesting its usefulness in assisted reproductive technologies (Uhm et al., 2011).

Antifungal Activity : Hydroxyflavones like 3- and 7-hydroxyflavone have exhibited antifungal activities, particularly when modified into ester derivatives (Martini, Weidenbörner, Adams, & Kunz, 1997).

Anticancer Properties : The subgroup of 2'-Hydroxyflavonoids, including 2'-Hydroxyflavone, displays diverse molecular characteristics and anticancer activities, with particular focus on breast cancer models (Bailly, 2021).

Creating Diverse Glycosides : Biosynthesis of diverse 2'-Hydroxyflavone glycosides for enhanced water solubility and biological activities has been achieved through microbial glycosylation (Ren, Barton, & Zhan, 2022).

Osteoblast Differentiation : 6-Hydroxyflavone, another derivative, affects osteoblast differentiation, revealing potential for treating osteoporosis (Lai et al., 2014).

Anxiolytic Effect : 6-Hydroxyflavone has been identified as a promising candidate for treating anxiety-like disorders due to its interaction with GABA(A) receptors (Ren et al., 2010).

Photophysical Properties : Studies on natural flavonoids like fisetin and quercetin, along with their hydroxyflavone chromophores, have explored their binding and interactions with DNA, which is crucial for understanding their therapeutic potential (Sengupta et al., 2014).

Summation Solute Hydrogen Bonding Acidity Values : Research on monohydroxyflavones, including their interactions and physical descriptors, aids in understanding their biochemical activities (Whaley et al., 2013).

Photoinitiating Systems for 3D Printing : 3-Hydroxyflavone has been proposed as a photoinitiator in combination with other compounds for applications in 3D printing and photocomposites synthesis (Al Mousawi et al., 2018).

DNA Interaction : The interaction of flavone and hydroxyflavones with DNA has been studied, revealing their potential as therapeutic drugs (Vitorino & Sottomayor, 2010).

pH Dependency of Structural and Photophysical Properties : The study of 2′,3-Dihydroxyflavone has revealed its unique properties, differentiating it from other hydroxyflavones and highlighting its potential in various applications (Labarrière, Moncomble, & Cornard, 2020).

Mode of Binding with ctDNA : The study of 3-Hydroxyflavone's binding with calf-thymus DNA contrasts with other flavonoids and highlights its unique binding characteristics (Jana et al., 2012).

Effects on Bovine Embryos Produced by Somatic-Cell Nuclear Transfer : 3-Hydroxyflavone's effects on bovine embryos produced by somatic-cell nuclear transfer have been studied, showcasing its impact on cellular and molecular characteristics (Su et al., 2014).

Safety And Hazards

Orientations Futures

There is considerable potential for 2’-Hydroxyflavone and its derivatives to be developed as chemoprevention agents, particularly for renal cell carcinoma (RCC). However, human clinical trials examining the effect of supplementation of 2’-Hydroxyflavone, either alone or in combination with chemotherapeutic drugs, on RCC prevention have not been conducted7.

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901987 | |

| Record name | NoName_1182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxyflavone | |

CAS RN |

35244-11-2 | |

| Record name | 2'-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.